2-Phenyl-1H-imidazol-4-carbonsäure

Übersicht

Beschreibung

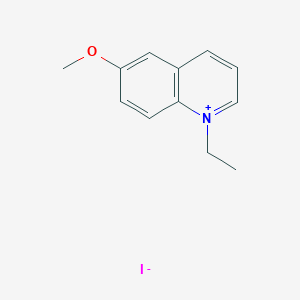

2-Phenyl-1H-imidazole-4-carboxylic acid is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1H-imidazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und funktionaler Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass sie Beta-Lactamase in Escherichia coli hemmt, wodurch antibakterielle Wirkungen erzielt werden . Der Imidazolring der Verbindung spielt eine entscheidende Rolle bei ihrer Bindung an das Zielenzym, was zur Hemmung seiner Aktivität führt.

Ähnliche Verbindungen:

- 4-Phenyl-1H-imidazol

- 5-Phenyl-1H-imidazol

- 1-Hydroxy-4-methyl-2-phenyl-1H-imidazol-5-carbonsäure

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist this compound aufgrund seines spezifischen Substitutionsschemas am Imidazolring einzigartig. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit einem erheblichen Potenzial in der wissenschaftlichen Forschung und in industriellen Anwendungen ist. Ihre einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Werkzeug für die Entwicklung neuer Materialien und pharmazeutischer Wirkstoffe.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, it’s worth noting that imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions and have become an important synthon in the development of new drugs .

Wirkmechanismus

Target of Action

The primary target of 2-Phenyl-1H-imidazole-4-carboxylic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) . This enzyme is a serine beta-lactamase with a substrate specificity for cephalosporins .

Mode of Action

The exact mode of action of 2-Phenyl-1H-imidazole-4-carboxylic acid It is known that imidazole compounds, in general, can interact with their targets in various ways . For instance, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450 .

Biochemical Pathways

The specific biochemical pathways affected by 2-Phenyl-1H-imidazole-4-carboxylic acid Imidazole compounds are known to have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

The molecular and cellular effects of 2-Phenyl-1H-imidazole-4-carboxylic acid Some imidazole compounds have been reported to show antibacterial activity . For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole compounds have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .

Action Environment

The action of 2-Phenyl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of imidazole compounds . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .

Biochemische Analyse

Biochemical Properties

2-Phenyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines to uric acid . The interaction between 2-Phenyl-1H-imidazole-4-carboxylic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing the production of uric acid. This property makes it a potential candidate for the treatment of conditions like gout, where excessive uric acid production is a problem.

Cellular Effects

2-Phenyl-1H-imidazole-4-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell death in leukemic cells at micromolar concentrations . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-Phenyl-1H-imidazole-4-carboxylic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity. Additionally, 2-Phenyl-1H-imidazole-4-carboxylic acid may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1H-imidazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-Phenyl-1H-imidazole-4-carboxylic acid can lead to sustained inhibition of xanthine oxidase activity and persistent changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

2-Phenyl-1H-imidazole-4-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid . By inhibiting this enzyme, the compound affects the metabolic flux of purine metabolism, leading to reduced levels of uric acid. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and the expression of genes involved in metabolism.

Transport and Distribution

The transport and distribution of 2-Phenyl-1H-imidazole-4-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 2-Phenyl-1H-imidazole-4-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus, where it exerts its effects . The localization of the compound within these subcellular structures can influence its activity and function, as well as its interactions with other biomolecules.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Phenyl-1H-imidazol-4-carbonsäure erfolgt in der Regel durch Cyclisierung von Amido-Nitrilen. Ein Verfahren, das berichtet wurde, beinhaltet die Verwendung einer Nickel-katalysierten Addition an Nitril, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydrativer Cyclisierung . Die Reaktionsbedingungen sind mild genug, um eine Vielzahl von funktionellen Gruppen, wie z. B. Arylhalogenide und aromatische und gesättigte Heterocyclen, zu ermöglichen .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Verwendung von kostengünstigen und skalierbaren Synthesewegen, die für die großtechnische Produktion angepasst werden können. Die Verwendung heterogener Katalysatoren, wie z. B. Amberlyst-70, bietet umweltfreundliche Eigenschaften und vereinfacht die Reaktionsaufarbeitung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Phenyl-1H-imidazol-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Der Imidazolring der Verbindung ist besonders reaktiv, was vielfältige chemische Modifikationen ermöglicht .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind molekularer Sauerstoff für die Oxidation, Ketone und Amine für die Substitution und elementares Schwefel für bestimmte Cyclisierungsreaktionen . Die Reaktionsbedingungen beinhalten oft milde Temperaturen und das Vorhandensein von Katalysatoren, um die gewünschten Umwandlungen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind disubstituierte Imidazole, tetrasubstituierte Imidazole und verschiedene funktionalisierte Derivate .

Vergleich Mit ähnlichen Verbindungen

- 4-Phenyl-1H-imidazole

- 5-Phenyl-1H-imidazole

- 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-phenyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXKZJNJCKTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77498-98-7 | |

| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)